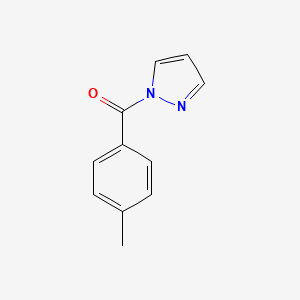
(4-methylphenyl)(1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylphenyl)(1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 4-methylphenyl group attached to a pyrazole ring via a methanone linkage. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-methylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the methanone group to a methanol group.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring or the 4-methylphenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or halides in the presence of a catalyst.
Major Products Formed
Oxidation: 4-methylbenzoic acid and pyrazole-1-carboxylic acid.
Reduction: (4-methylphenyl)(1H-pyrazol-1-yl)methanol.
Substitution: Substituted pyrazole derivatives and substituted 4-methylphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-methylphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (4-methylphenyl)(1H-pyrazol-4-yl)methanone
- (4-methylphenyl)(1H-pyrazol-3-yl)methanone
- (4-methylphenyl)(1H-pyrazol-5-yl)methanone
Uniqueness
(4-methylphenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(4-methylphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C11H10N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12-13/h2-8H,1H3 |
InChI Key |
JLEZLBRAIULGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















